molecular formula C14H15N5O4 B2741756 (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide CAS No. 338399-89-6

(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide

Cat. No.: B2741756
CAS No.: 338399-89-6
M. Wt: 317.305
InChI Key: VDAGNJLOKKRSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a derivative of the 1,4-dihydropyrimidine (DHPM) scaffold. DHPMs are recognized as isosteres of 1,4-dihydropyridines (DHPs), a well-established class of compounds known for their activity as L-type calcium channel blockers (CCBs) . This structural relationship suggests potential research applications in studying cardiovascular physiology and developing new therapeutic agents for conditions like hypertension and angina . The core dihydropyrimidine structure is known to undergo metabolic oxidation, which can limit its stability; therefore, synthetic modifications, such as those seen in this compound, are a key area of investigation to improve metabolic stability and potency . The presence of the 4-nitrophenyl moiety in the structure may offer insights into structure-activity relationships (SAR), influencing the compound's selectivity and binding affinity toward various calcium channel subtypes . Researchers can utilize this compound to explore the quantitative structure-activity relationships (QSAR) of C2 and N3-substituted DHPMs, a active area of study for developing novel calcium channel modulators . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(1,4-dimethyl-6-oxopyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c1-10-7-13(20)18(2)14(17-10)15-9-16-23-8-11-3-5-12(6-4-11)19(21)22/h3-7,9H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAGNJLOKKRSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N=CNOCC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C(=N1)/N=C/NOCC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is synthesized through a reversible addition-fragmentation chain transfer (raft) copolymerization reaction. This suggests that it may interact with various biological targets, depending on the specific functional groups present in the compound.

Mode of Action

The compound’s mode of action is likely related to its chemical structure and the presence of specific functional groups. The compound is obtained through a RAFT copolymerization reaction, which suggests that it may interact with its targets through hydrogen bonding. .

Pharmacokinetics

Its high ionic conductivity suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect its ionic conductivity. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Core Structure Key Substituents Notable Features
Target Compound 1,6-Dihydropyrimidin-2-yl 1,4-dimethyl; 6-oxo; (E)-N-[(4-nitrophenyl)methoxy]methanimidamide Electron-deficient due to nitro group; planar dihydro core
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-... () 4-Oxopyrimidin-1(4H)-yl Terpene-thioether; bulky silyl and methoxy-protecting groups Enhanced lipophilicity; steric hindrance from substituents; unsaturated thioether
(R/S)-N-[(...)-yl]butanamide derivatives () 2-Oxotetrahydropyrimidin-1(2H)-yl Phenoxyacetamido; hydroxy; phenyl groups Saturated pyrimidine ring; increased conformational flexibility; polar hydroxy group

Key Comparative Insights

Electronic Effects: The target compound’s 4-nitrophenyl group confers strong electron-withdrawing properties, contrasting with the electron-donating methoxy groups in ’s compound. This difference may alter reactivity in nucleophilic environments or binding affinities in biological systems .

Steric and Solubility Considerations :

  • ’s compound contains bulky tert-butyldimethylsilyl (TBDMS) and bis(aryl)methoxy groups, which increase hydrophobicity and steric hindrance compared to the target compound’s nitroaryl substituent .
  • The hydroxy group in ’s derivatives enhances hydrophilicity, suggesting better aqueous solubility than the nitroaryl-methoxy group in the target compound .

Biological Implications: The unsaturated dihydropyrimidinone core in the target compound may facilitate planar interactions with biological targets (e.g., enzymes or DNA), whereas the saturated analogs in could adopt more flexible conformations, altering target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.